![molecular formula C8H8N4O3S B155343 4-Acetamidobenzenesulfonyl azide CAS No. 2158-14-7](/img/structure/B155343.png)
4-Acetamidobenzenesulfonyl azide
Overview
Description
4-Acetamidobenzenesulfonyl azide is an important organic intermediate used as a hydroazidation catalyst for the facile preparation of organoazides . It is also used as a building block to synthesize substituted amidobenzene products .
Synthesis Analysis
The synthesis of 4-Acetamidobenzenesulfonyl azide involves several steps. The corresponding acetanilide undergoes chlorosulfonation. The resulting 4-acetamidobenzenesulfanyl chloride is treated with ammonia to replace the chlorine with an amino group and affords 4-acetamidobenzenesulfonamide . Another method involves the use of CCA in tetrahydrofuran, PPh3, p-toluenesulfonic acid, and NaN3 .Molecular Structure Analysis
Under ambient conditions, 4-Acetamidobenzenesulfonyl azide belongs to a monoclinic structure with a P21 space group and cell parameters of a = 8.0529 Å, b = 22.988 Å, c = 8.3123 Å, β=93.534° . The hydrogen-bonding interactions allow molecules to pair up and form π-stacked dimers .Chemical Reactions Analysis
4-Acetamidobenzenesulfonyl azide is used as a hydroazidation catalyst for facile preparation of organoazides . It is also used as a reagent for the synthesis of monosaccharide-derived alcohols, a late-stage intermolecular C-H olefination, and an intramolecular isomuenchnone cycloaddition approach to antitumor agents .Physical And Chemical Properties Analysis
4-Acetamidobenzenesulfonyl azide is a solid substance that is insoluble in water . It has a melting point range of 107-111 °C .Scientific Research Applications
Hydroazidation Catalyst
4-Acetamidobenzenesulfonyl azide is widely used as a hydroazidation catalyst for the facile preparation of organoazides .
Synthesis of Monosaccharide-Derived Alcohols
It is used as a reagent for the synthesis of monosaccharide-derived alcohols . This application is particularly useful in the field of carbohydrate chemistry.
Late-Stage Intermolecular C-H Olefination
4-Acetamidobenzenesulfonyl azide is used as a reagent for a late-stage intermolecular C-H olefination . This process is a key step in the synthesis of many complex organic molecules.
Intramolecular Isomuenchnone Cycloaddition
This compound is used in the intramolecular isomuenchnone cycloaddition approach to antitumor agents . This highlights its importance in medicinal chemistry and drug discovery.
Rhodium-Catalyzed Carbene Cyclization Cycloaddition Cascade Reaction
4-Acetamidobenzenesulfonyl azide is used in the rhodium-catalyzed carbene cyclization cycloaddition cascade reaction of vinylsulfonates . This reaction is a powerful tool for the construction of complex cyclic structures.
Suzuki-Miyaura Cross Coupling Reaction
It is used as a reagent in the Suzuki-Miyaura cross coupling reaction . This reaction is a cornerstone of modern synthetic organic chemistry.
Azide Group Introduction
4-Acetamidobenzenesulfonyl azide is widely used as a reagent in organic synthesis to introduce azide groups into molecules .
Polymer Synthesis
It is also used as a catalyst in polymerization reactions and polymer synthesis . This makes it a valuable tool in the field of materials science.
Safety and Hazards
4-Acetamidobenzenesulfonyl azide is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
4-Acetamidobenzenesulfonyl azide is widely used as a reagent in organic synthesis to introduce azide groups into molecules . It is used in the synthesis of monosaccharide-derived alcohols, non-peptidic NK3 receptor antagonists, and in a late-stage intermolecular C-H olefination . It is also used in an intramolecular isomuenchnone cycloaddition approach to antitumor agents, and in a rhodium-catalyzed carbene cyclization cycloaddition cascade reaction of vinylsulfonates . These applications suggest that 4-Acetamidobenzenesulfonyl azide will continue to be a valuable reagent in organic synthesis .
Mechanism of Action
Target of Action
4-Acetamidobenzenesulfonyl azide is a versatile reagent used in organic synthesis . Its primary targets are organic molecules that require the introduction of azide groups .
Mode of Action
The compound acts as a diazo transfer agent and a hydroazidation catalyst . It facilitates the introduction of azide groups into organic molecules, thereby altering their chemical structure .
Biochemical Pathways
The exact biochemical pathways affected by 4-Acetamidobenzenesulfonyl azide are dependent on the specific organic molecules it interacts with. It is known to be involved in the synthesis of monosaccharide-derived alcohols and non-peptidic nk3 receptor antagonists . It also participates in various organic reactions such as late-stage intermolecular C-H olefination, intramolecular isomuenchnone cycloaddition approach to antitumor agents, and Suzuki-Miyaura cross-coupling reaction .
Result of Action
The introduction of azide groups into organic molecules by 4-Acetamidobenzenesulfonyl azide can significantly alter their chemical properties and biological activities . For example, it can enable the synthesis of new compounds with potential therapeutic applications, such as non-peptidic NK3 receptor antagonists .
Action Environment
The action of 4-Acetamidobenzenesulfonyl azide is influenced by various environmental factors. For instance, its storage temperature should be 2-8°C . It is also insoluble in water , which can affect its reactivity and stability in aqueous environments.
properties
IUPAC Name |
N-(4-azidosulfonylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O3S/c1-6(13)10-7-2-4-8(5-3-7)16(14,15)12-11-9/h2-5H,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMHWRHEGDRTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408598 | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidobenzenesulfonyl azide | |
CAS RN |
2158-14-7 | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2158-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002158147 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2158-14-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82543 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Acetamidobenzenesulfonyl azide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10408598 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4-ABSA?
A1: 4-Acetamidobenzenesulfonyl azide has the molecular formula C8H8N4O3S and a molecular weight of 240.25 g/mol. Spectroscopic studies, including Raman and infrared (IR) spectroscopy, have been instrumental in characterizing its structure and vibrational modes. []
Q2: How stable is 4-ABSA under high pressure?
A2: Research using Raman scattering, IR absorption, and synchrotron X-ray diffraction reveals that 4-ABSA undergoes two phase transitions under high pressure (up to ~13 GPa). The first transition, between 0.8-2 GPa, is attributed to ring distortion and CH3 group rotation, while the second, at 4.2 GPa, likely involves azide group and hydrogen bond rearrangement. []
Q3: Can 4-ABSA be used to introduce amine groups onto polymers?
A3: Yes, 4-ABSA serves as an effective reagent for introducing primary amine groups onto polysulfones. Lithiated polysulfones react with 4-ABSA, ultimately leading to aminated derivatives after reduction with sodium borohydride. This method offers a valuable alternative to traditional nitration-reduction approaches. []
Q4: How does the azide group in 4-ABSA behave under pressure?
A4: High-pressure studies indicate that the initially bent azide group in 4-ABSA undergoes progressive rotation upon compression. This rotation is linked to the compression of the unit cell along the b axis. []
Q5: Can 4-ABSA be used for sensing applications?
A5: Yes, 4-ABSA has shown promise in developing a surface-enhanced Raman scattering (SERS) nanosensor for detecting hydrogen sulfide (H2S) in living cells. The sensor, consisting of 4-ABSA functionalized gold nanoparticles (AuNPs/4-AA), exhibits high selectivity and sensitivity towards H2S. []
Q6: Can 4-ABSA be used in asymmetric synthesis?
A6: Yes, 4-ABSA plays a crucial role in the organocatalytic synthesis of chiral propargylic fluorides. It acts as a diazo-transfer reagent, enabling the formation of the key diazo intermediate that undergoes enantioselective fluorination. []
Q7: What are the advantages of using 4-ABSA in the preparation of para-esters?
A7: Using phosphorus pentoxide in the chlorosulfonation step of para-ester synthesis, where 4-ABSA is a key intermediate, increases the yield significantly. This approach enhances the conversion of N-phenylacetamide, leading to a more efficient and environmentally friendly process. []
Q8: Are there crystallographic studies on 4-ABSA?
A8: Yes, crystallographic analysis reveals that 4-ABSA exists as three independent molecules in the asymmetric unit. These molecules display planar chirality, with two sharing the same chirality and the third exhibiting the opposite enantiomer. Hydrogen bonding interactions between the amide groups result in a helical arrangement around the b axis of the unit cell. []
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